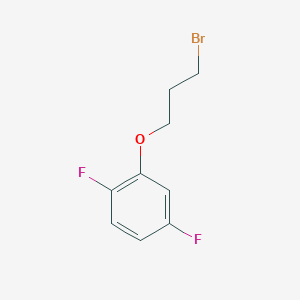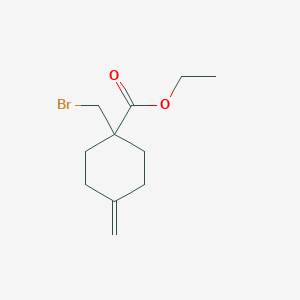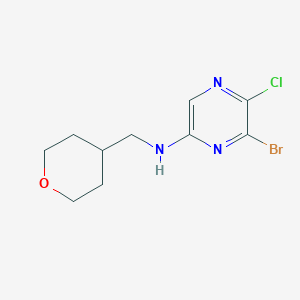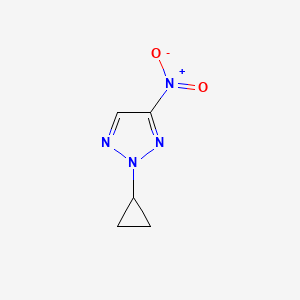![molecular formula C12H15N3O B8532330 2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one CAS No. 248607-96-7](/img/structure/B8532330.png)
2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as an intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,4-dihydroquinoline-4-one.
Amination Reaction: The 1,4-dihydroquinoline-4-one undergoes an amination reaction with 3-aminopropylamine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into various reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
科学研究应用
2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various quinoline-based compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can modulate signaling pathways that regulate cell growth, apoptosis, and immune responses.
相似化合物的比较
2-(3-Aminopropylamino)quinoline: This compound shares a similar structure but lacks the 1,4-dihydroquinoline-4-one moiety.
1,2-Bis(3-aminopropylamino)ethane: Another related compound with similar amine functionalities but a different core structure.
Uniqueness: 2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one is unique due to its specific combination of the quinoline core and the 3-aminopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
248607-96-7 |
|---|---|
分子式 |
C12H15N3O |
分子量 |
217.27 g/mol |
IUPAC 名称 |
2-(3-aminopropylamino)-1H-quinolin-4-one |
InChI |
InChI=1S/C12H15N3O/c13-6-3-7-14-12-8-11(16)9-4-1-2-5-10(9)15-12/h1-2,4-5,8H,3,6-7,13H2,(H2,14,15,16) |
InChI 键 |
MUALRORKNVBJPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)NCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-Nitrophenyl)-2-propoxyethylidene]hydroxylamine](/img/structure/B8532251.png)
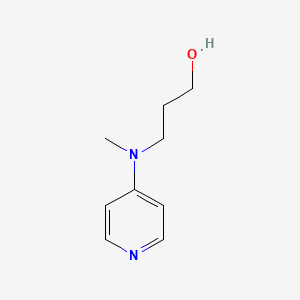
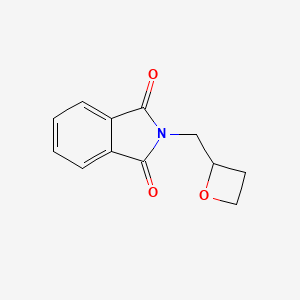
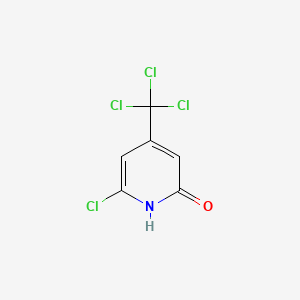
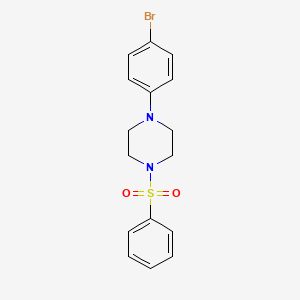
![4-Chloro-3H-furo[3,4-c]pyridine-1-one](/img/structure/B8532274.png)
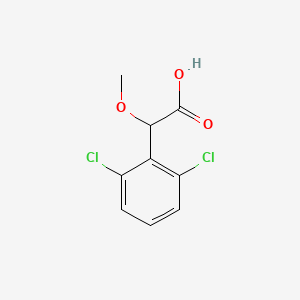
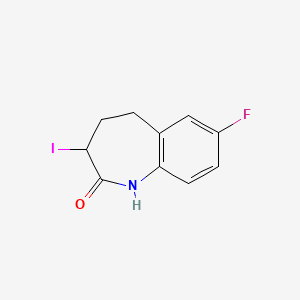
![Cyclohexyl-(2,7-dimethyl-imidazo[1,2-a]pyridin-3-yl)-amine](/img/structure/B8532299.png)
